Cas no 92282-70-7 (Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)-)

Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)- Chemical and Physical Properties
Names and Identifiers
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- Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)-
- 3-O-Methyl-3-methoxymaxterone
- 3,3-Dimethoxyandrostan-17β-ol
- Androstan-17-ol, 3,3-dimethoxy-, (5α,17β)- (9CI)
- 92282-70-7
- (5S,8R,9S,10S,13S,14S,17S)-3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol
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- Inchi: InChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1
- InChI Key: LLKXAWZFTUNUTQ-RBZZARIASA-N
- SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC
Computed Properties
- Exact Mass: 336.26644501g/mol
- Monoisotopic Mass: 336.26644501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 416.3±15.0 °C at 760 mmHg
- Flash Point: 205.6±20.4 °C
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)- Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B34562-5mg |
3-O-Methyl-3-methoxymaxterone |
92282-70-7 | ,HPLC≥98% | 5mg |
¥950.00 | 2022-11-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O38180-5mg |
3-O-Methyl-3-methoxymaxterone |
92282-70-7 | 5mg |
¥1182.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O876378-5mg |
3-O-Methyl-3-methoxymaxterone |
92282-70-7 | 98% | 5mg |
¥427.50 | 2022-11-28 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81011-20mg |
3-O-Methyl-3-methoxymaxterone |
92282-70-7 | 98.0% | 20mg |
¥500 | 2023-09-19 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP81011-5mg |
3-O-Methyl-3-methoxymaxterone |
92282-70-7 | 98.0% | 5mg |
¥500 | 2022-11-29 |
Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)- Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on Androstan-17-ol, 3,3-dimethoxy-, (5a,17b)-
Androstan-17-ol, 3,3-dimethoxy-, (5a,17b) - A Comprehensive Overview
The compound with CAS No. 92282-70-7, commonly referred to as Androstan-17-ol, 3,3-dimethoxy-, (5a,17b), is a steroidal alcohol derivative that has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This compound belongs to the broader category of steroid derivatives, which are known for their diverse roles in various biological systems. The molecule's structure is characterized by a steroidal backbone with a hydroxyl group at the 17th position and two methoxy groups at the 3rd position, giving it a distinct chemical profile.
Recent studies have highlighted the potential of Androstan-17-ol, 3,3-dimethoxy-, (5a,17b) in the field of pharmacology. Researchers have explored its anti-inflammatory properties, which could make it a promising candidate for treating conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate key inflammatory pathways has been extensively studied using advanced techniques like in vitro assays and animal models. These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory effects, Androstan-17-ol, 3,3-dimethoxy-, (5a,17b) has also shown potential in the realm of cancer research. Preclinical studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This activity is attributed to its interaction with key oncogenic pathways and its ability to modulate cellular signaling mechanisms. The compound's selectivity towards cancer cells over normal cells makes it an attractive candidate for further exploration in oncology.
The synthesis and characterization of Androstan-17-ol, 3,3-dimethoxy-, (5a,17b) have been optimized using modern chemical techniques. Researchers have employed various synthetic strategies, including stereo-selective synthesis and enzymatic transformations, to efficiently produce this compound in high purity. These advancements have not only improved the scalability of production but also facilitated further biological studies.
From an ecological perspective, Androstan-17-ol, 3,3-dimethoxy-, (5a,17b) has been identified as a naturally occurring compound in certain plant species. Its presence in these plants suggests a potential role in plant defense mechanisms or as a secondary metabolite involved in plant-insect interactions. Ecological studies are currently underway to understand its distribution and function within different ecosystems.
In conclusion, Androstan-17-ol, 3,3-dimethoxy-, (5a,17b) represents a fascinating molecule with multifaceted applications across various scientific domains. Its unique chemical properties and promising biological activities make it a subject of intense research interest. As ongoing studies continue to unravel its full potential, this compound holds the promise of contributing significantly to advancements in medicine and beyond.
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